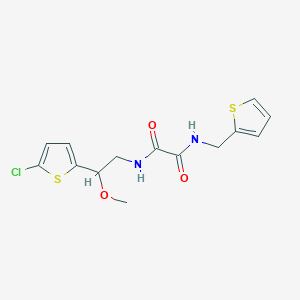

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

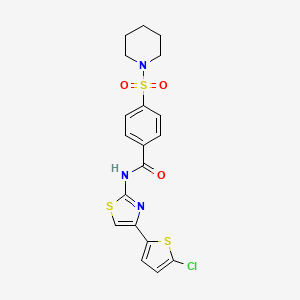

“(5-chlorothiophen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 548772-41-4 . It has a molecular weight of 185.1 .

Molecular Structure Analysis

The Inchi Code for “(5-chlorothiophen-2-yl)methanamine hydrochloride” is1S/C5H7ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2,8H,3,7H2;1H . Physical And Chemical Properties Analysis

“(5-chlorothiophen-2-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Copper-Catalyzed Coupling Reactions

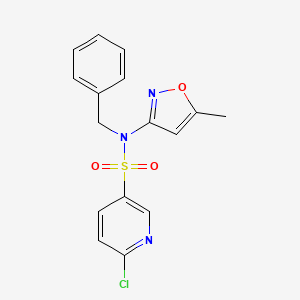

The compound has been identified as an effective catalyst in the copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates notable efficiency in catalyzing Goldberg amidation processes. This reaction is characterized by its broad applicability to a range of (hetero)aryl chlorides and both aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, the system facilitates the arylation of lactams and oxazolidinones, showcasing its versatility in creating complex molecular architectures (Subhadip De, Junli Yin, & D. Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel one-pot synthesis method utilizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the compound's role in facilitating innovative synthetic pathways. This method extends to the production of N-(2-carboxyphenyl)aryloxalmonoamides, indicating a streamlined approach for generating anthranilic acid derivatives and oxalamides. The synthesis process is noted for its simplicity and high yield, presenting a valuable technique for producing these compounds (V. Mamedov et al., 2016).

Structure and Reactivity Studies

Studies on the crystal structure and molecular reactivity of oxalamide derivatives, including the target compound, provide insights into their chemical behavior. These investigations offer a foundation for understanding the electronic and structural features that govern the compound's reactivity. By examining the molecular structure, researchers aim to correlate theoretical predictions with experimental data, aiding in the design of new materials and pharmaceuticals with specific properties (Z. S. Şahin et al., 2015).

Environmental Degradation Analysis

The compound's breakdown patterns have been analyzed in aquatic environments, contributing to our understanding of its environmental fate. Research into the degradation pathways of related compounds in water systems has implications for assessing the ecological impact of oxalamide derivatives. Such studies are crucial for developing strategies to mitigate potential environmental risks associated with their use (L. Zimmerman, R. Schneider, & E. Thurman, 2002).

Safety and Hazards

This compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S2/c1-20-10(11-4-5-12(15)22-11)8-17-14(19)13(18)16-7-9-3-2-6-21-9/h2-6,10H,7-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMNGSOPEPQILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)

![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)

![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)